molecular formula C18H14O2 B14482652 1,4-Diphenyl-2,3-dioxabicyclo[2.2.2]octa-5,7-diene CAS No. 66241-52-9

1,4-Diphenyl-2,3-dioxabicyclo[2.2.2]octa-5,7-diene

Cat. No.: B14482652
CAS No.: 66241-52-9
M. Wt: 262.3 g/mol
InChI Key: ZCNAPVVOHQSTBJ-UHFFFAOYSA-N
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Description

1,4-Diphenyl-2,3-dioxabicyclo[222]octa-5,7-diene is a bicyclic endoperoxide compound characterized by its unique structure, which includes two phenyl groups and a dioxabicyclo[222]octa-5,7-diene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-diphenyl-2,3-dioxabicyclo[2.2.2]octa-5,7-diene typically involves the reaction of 1,4-diphenyl-1,3-butadiene with singlet oxygen. This reaction proceeds through a [4+2] cycloaddition mechanism, forming the endoperoxide structure. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to stabilize the singlet oxygen and control the reaction rate .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1,4-Diphenyl-2,3-dioxabicyclo[2.2.2]octa-5,7-diene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

Scientific Research Applications

1,4-Diphenyl-2,3-dioxabicyclo[2.2.2]octa-5,7-diene has several applications in scientific research:

Mechanism of Action

The primary mechanism of action for 1,4-diphenyl-2,3-dioxabicyclo[2.2.2]octa-5,7-diene involves its ability to undergo dissociative electron transfer reactions. This process leads to the formation of radical anions, which can further react to form various products . The compound’s reactivity is influenced by the stability of the radical intermediates and the specific reaction conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Diphenyl-2,3-dioxabicyclo[2.2.2]octa-5,7-diene is unique due to its specific endoperoxide structure, which imparts distinct reactivity patterns compared to other similar compounds. Its ability to undergo dissociative electron transfer reactions and form stable radical intermediates makes it particularly valuable in both synthetic and mechanistic studies.

Properties

CAS No.

66241-52-9

Molecular Formula

C18H14O2

Molecular Weight

262.3 g/mol

IUPAC Name

1,4-diphenyl-2,3-dioxabicyclo[2.2.2]octa-5,7-diene

InChI

InChI=1S/C18H14O2/c1-3-7-15(8-4-1)17-11-13-18(14-12-17,20-19-17)16-9-5-2-6-10-16/h1-14H

InChI Key

ZCNAPVVOHQSTBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C23C=CC(C=C2)(OO3)C4=CC=CC=C4

Origin of Product

United States

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